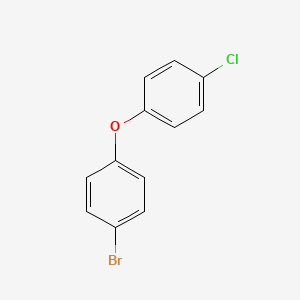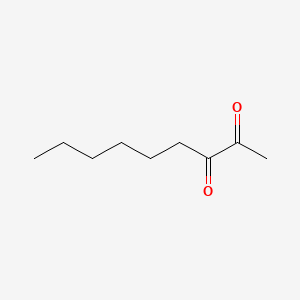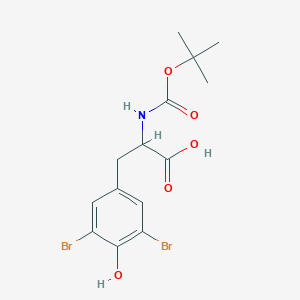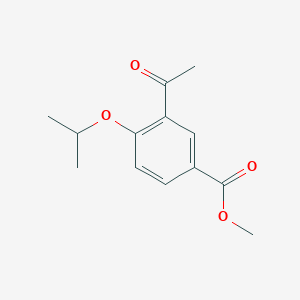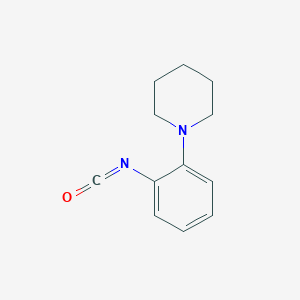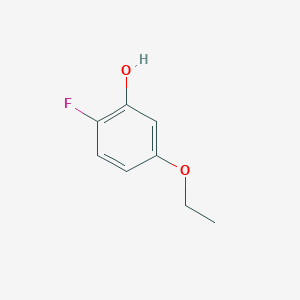
5-Ethoxy-2-fluorophénol
Vue d'ensemble
Description
5-Ethoxy-2-fluorophenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of phenol, which is a common organic compound used in many industrial processes. The unique properties of 5-Ethoxy-2-fluorophenol make it a promising candidate for use in scientific research, particularly in the field of biochemistry.
Applications De Recherche Scientifique
Pharmaceutiques
5-Ethoxy-2-fluorophénol : est utilisé dans l'industrie pharmaceutique comme élément constitutif pour la synthèse de molécules plus complexes. Son incorporation dans les composés médicamenteux peut améliorer leurs propriétés pharmacocinétiques, telles qu'une augmentation de la perméabilité membranaire et de la stabilité métabolique .
Science des matériaux
En science des matériaux, ce composé trouve une application comme précurseur pour la synthèse de matériaux avancés. Sa structure chimique unique permet le développement de nouveaux polymères et revêtements présentant des propriétés spécifiques telles qu'une durabilité accrue et une résistance chimique .
Synthèse chimique
This compound : sert d'intermédiaire en synthèse organique. Les chercheurs exploitent sa réactivité pour produire divers composés chimiques, notamment ceux utilisés dans les colorants, les résines et autres produits chimiques industriels .
Chimie analytique
Ce composé est utilisé comme étalon ou matériau de référence en chromatographie et en spectroscopie. Ses caractéristiques bien définies aident à l'étalonnage des instruments analytiques et à la validation des méthodes analytiques .
Sciences de l'environnement
En sciences de l'environnement, This compound peut être étudié pour son devenir et son comportement dans l'environnement. Comprendre ses voies de dégradation et sa persistance dans l'environnement est crucial pour évaluer son impact écologique .
Biochimie
Le rôle du This compound en biochimie comprend son utilisation comme substrat ou inhibiteur dans les études enzymatiques. Il contribue à l'élucidation des mécanismes enzymatiques et de l'influence des composés fluorés sur les systèmes biologiques .
Agriculture
Bien que les applications directes en agriculture ne soient pas bien documentées, les composés apparentés sont souvent examinés pour leur utilisation potentielle dans la lutte antiparasitaire et comme promoteurs de croissance. L'étude du This compound pourrait contribuer au développement de nouveaux produits agrochimiques .
Industrie alimentaire
Bien que ce ne soit pas directement utilisé dans les produits alimentaires, This compound pourrait être impliqué dans la recherche liée à la conservation des aliments et à l'emballage. Ses dérivés pourraient être explorés pour leurs propriétés antimicrobiennes ou comme faisant partie des matériaux en contact avec les aliments .
Propriétés
IUPAC Name |
5-ethoxy-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUNNTMPQKRXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592420 | |
| Record name | 5-Ethoxy-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577793-66-9 | |
| Record name | 5-Ethoxy-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)



